molecular formula C13H17N3O2 B14146054 n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide CAS No. 1017981-43-9

n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide

Cat. No.: B14146054
CAS No.: 1017981-43-9
M. Wt: 247.29 g/mol
InChI Key: USWJTGFTHAACQK-UHFFFAOYSA-N
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Description

n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide: is a heterocyclic compound that features both a pyrazole and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent.

    Attachment of the propyl chain: The pyrazole derivative is then reacted with 1-bromo-3-chloropropane to introduce the propyl chain.

    Formation of the furan ring: The final step involves the reaction of the intermediate with furan-2-carboxylic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have therapeutic potential and can be investigated for its pharmacological properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propylamine
  • 3,5-Dimethyl-1H-pyrazole
  • Furan-2-carboxylic acid

Uniqueness

n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide is unique due to the combination of the pyrazole and furan rings in its structure. This dual functionality can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1017981-43-9

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]furan-2-carboxamide

InChI

InChI=1S/C13H17N3O2/c1-10-9-11(2)16(15-10)7-4-6-14-13(17)12-5-3-8-18-12/h3,5,8-9H,4,6-7H2,1-2H3,(H,14,17)

InChI Key

USWJTGFTHAACQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C2=CC=CO2)C

solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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